molecular formula C11H17NO6 B13439400 Osmaronin CAS No. 160551-60-0

Osmaronin

Cat. No.: B13439400
CAS No.: 160551-60-0
M. Wt: 259.26 g/mol
InChI Key: DAVUWBZDLSJMFA-GMLQCYRESA-N
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Chemical Reactions Analysis

Osmaronin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes and UDP-glucosyltransferases. The major products formed from these reactions are other hydroxynitrile glucosides, such as dihydrothis compound and sutherlandin .

Mechanism of Action

The mechanism of action of osmaronin involves its conversion into toxic hydrogen cyanide upon tissue disruption. This process is facilitated by the hydrolysis of this compound by β-glucosidases, which releases hydrogen cyanide and other byproducts. The molecular targets and pathways involved include the cytochrome P450 enzymes and UDP-glucosyltransferases that catalyze the biosynthesis of this compound .

Comparison with Similar Compounds

Osmaronin is similar to other hydroxynitrile glucosides found in barley, such as epiheterodendrin, epidermin, and sutherlandin. These compounds share similar biosynthetic pathways and chemical structures but differ in their specific functional groups and reactivity. This compound is unique in its specific hydroxylation pattern and its role in plant defense mechanisms .

Properties

CAS No.

160551-60-0

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

(Z)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile

InChI

InChI=1S/C11H17NO6/c1-6(2-3-12)5-17-11-10(16)9(15)8(14)7(4-13)18-11/h2,7-11,13-16H,4-5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1

InChI Key

DAVUWBZDLSJMFA-GMLQCYRESA-N

Isomeric SMILES

C/C(=C/C#N)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(=CC#N)COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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